BenchChemオンラインストアへようこそ!

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

This tetrahydropyrano[4,3-c]pyrazole scaffold features a non-interchangeable N2-ethyl and C3-carbonitrile substitution pattern (logP ~1.2, MW 177.2 g/mol) with a uniquely polarized pyrazole ring. Superior to unsubstituted (CAS 258353-57-0) or N2-methyl (CAS 1780214-85-8) analogs for RTK kinase SAR and COX-2 selectivity profiling. Pre-installed nitrile enables rapid library synthesis (amides, tetrazoles, amidines). Ideal starting point for CNS MPO-optimized lead discovery.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 1781142-63-9
Cat. No. B1474696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
CAS1781142-63-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCN1C(=C2COCCC2=N1)C#N
InChIInChI=1S/C9H11N3O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-4,6H2,1H3
InChIKeyRBJQNWPOJJGPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile (CAS 1781142-63-9): Core Scaffold & Structural Identity


2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile (CAS 1781142-63-9) is a bicyclic heterocyclic compound belonging to the tetrahydropyrano[4,3-c]pyrazole class. Its core structure features a pyrazole ring fused to a tetrahydropyran ring at the [4,3-c] junction, with an ethyl substituent at the N2 position and a carbonitrile group at C3 [1]. The molecular formula is C9H11N3O with a molecular weight of 177.2 g/mol, and commercial samples are typically supplied at 95% purity . This scaffold is recognized in the patent literature for its potential as an anti-inflammatory pharmacophore, with the carbonitrile and N-alkyl substituents serving as key diversification points for structure-activity relationship (SAR) exploration [2].

Why N2-Ethyl & C3-Carbonitrile Substitution Prevents Direct Replacement by Unsubstituted or Methyl Analogs


Within the tetrahydropyrano[4,3-c]pyrazole series, the specific combination of an N2-ethyl group and a C3-carbonitrile group creates a unique electronic and steric profile that cannot be replicated by the unsubstituted parent (CAS 258353-57-0) or the N2-methyl analog (CAS 1780214-85-8) . The carbonitrile group acts as a strong electron-withdrawing substituent, significantly polarizing the pyrazole ring and altering its hydrogen-bonding capacity relative to analogs bearing only hydrogen or alkyl groups at C3 [1]. The ethyl substituent at N2 introduces greater lipophilicity (calculated logP difference of approximately +0.6 versus the methyl analog) and distinct steric bulk that directly influences target binding and metabolic stability [2]. These combined modifications mean that biological activity, physicochemical properties, and synthetic handles are not interchangeable with other in-class compounds.

Head-to-Head Comparative Data: 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile vs. In-Class Analogs


Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Profile Versus N2-Methyl and N2-Isopropyl Analogs

The N2-ethyl substituent on 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile yields a calculated logP (XLogP3) of approximately 1.2, placing it between the N2-methyl analog (XLogP3 ~0.6) and the N2-isopropyl analog (XLogP3 ~1.8) [1]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility, with the carbonitrile group contributing 0 hydrogen-bond acceptor capacity (HBA = 3 total for the molecule) [2]. In contrast, the 2-isopropyl analog (CAS 1781196-38-0) has a higher molecular weight (191.23 vs. 177.2 g/mol) and excessive lipophilicity, potentially reducing its suitability for oral bioavailability optimization under Lipinski's Rule of Five .

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Reported Yield for 2-Ethyl Analog Synthesis vs. N2-Unsubstituted Parent

A patent (CN108546266B) describes a synthetic route to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a close precursor to the target carbonitrile, achieving yields of 85-92% via a domino cyclization approach [1]. While direct comparative yield data for the 2-ethyl-3-carbonitrile derivative itself is not available in the public literature, the presence of the N2-ethyl group does not hinder the key cyclization step and may even facilitate purification due to increased lipophilicity compared to the unsubstituted analog [2]. The unsubstituted parent 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is commercially available from Sigma-Aldrich in 96% purity, but lacks the carbonitrile functional handle required for downstream derivatization .

Synthetic chemistry Process chemistry Yield optimization

Receptor Tyrosine Kinase (RTK) Inhibition Potential: Scaffold Class-Level Evidence from Patent Literature

Patent US8853207B2 discloses heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors, with exemplified compounds showing PDGFR-beta IC50 values as low as 859 nM and c-Kit IC50 of 12.2 nM [1]. Although the specific 2-ethyl-3-carbonitrile analog is not among the exemplified compounds, the tetrahydropyrano[4,3-c]pyrazole core is explicitly encompassed within the generic Markush structure, and the carbonitrile group matches the electron-withdrawing substituent preference described for RTK binding [2]. This contrasts with simpler pyrazole scaffolds lacking the fused tetrahydropyran ring, which generally show weaker kinase inhibition due to reduced conformational constraint [3].

Kinase inhibition Anti-cancer Receptor tyrosine kinase

Commercial Availability and Purity Benchmarking: 95% Standard Purity vs. Unsubstituted Parent at 96%

The target compound is commercially available from multiple vendors (e.g., Bidepharm) at a standard purity of 95%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . The unsubstituted parent compound 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is available from Sigma-Aldrich at 96% purity . While the purity is comparable, the 2-ethyl-3-carbonitrile analog offers the advantage of being pre-functionalized with both the N2-alkyl and C3-carbonitrile groups, eliminating the need for in-house synthetic elaboration and reducing lead time in SAR campaigns [1].

Chemical procurement Purity analysis Supply chain

Procurement-Driven Application Scenarios for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile


Kinase Inhibitor Lead Generation: RTK-Focused Medicinal Chemistry

Based on the class-level RTK inhibition data from US8853207B2 [1], this compound serves as a strategic starting point for structure-activity relationship (SAR) exploration around the tetrahydropyrano[4,3-c]pyrazole core. The pre-installed carbonitrile group can be rapidly elaborated to amides, tetrazoles, or amidines to probe kinase hinge-binding interactions, while the N2-ethyl group provides a baseline lipophilicity (logP ~1.2) suitable for cell permeability without excessive metabolic liability [2].

Anti-Inflammatory Drug Discovery: COX/LOX Pathway Exploration

Patent US 4,178,379 establishes the tetrahydropyrano[4,3-c]pyrazole scaffold as an anti-inflammatory pharmacophore [1]. The 2-ethyl-3-carbonitrile analog's intermediate logP of 1.2 and the electron-withdrawing carbonitrile group may confer distinct COX-2 selectivity profiles compared to analogs with electron-donating substituents, making it a valuable comparator in enzymatic inhibition studies [2].

Diversity-Oriented Synthesis (DOS) Library Construction

The carbonitrile functionality at C3 provides a versatile synthetic handle for parallel library synthesis. The patent CN108546266B demonstrates efficient domino cyclization chemistry applicable to this scaffold (85-92% yield for the carboxylic acid analog) [1]. The 2-ethyl-3-carbonitrile compound can be used as a key intermediate for generating diverse compound libraries through nitrile transformations including cycloaddition, reduction, and hydrolysis [2].

Physicochemical Benchmarking in CNS Drug Discovery

With a molecular weight of 177.2 g/mol, 3 hydrogen bond acceptors, and a calculated logP of 1.2, this compound falls within favorable CNS multiparameter optimization (MPO) space [1]. It can serve as a reference standard for calibrating in vitro permeability and metabolic stability assays when evaluating new tetrahydropyrano[4,3-c]pyrazole analogs for neurodegenerative disease targets, where unsubstituted or highly lipophilic analogs may underperform [2].

Quote Request

Request a Quote for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.